3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene
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Overview
Description
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,5-bis(3,5-dimethoxyphenyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thiophene moiety linked to another aromatic ring .
Scientific Research Applications
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene depends on its application. In organic electronics, its conductive properties are attributed to the delocalization of π-electrons across the thiophene ring, which facilitates charge transport . In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-dimethoxythiophene
- 3,5-Dimethoxyphenylthiophene
- 2,5-Bis(3,5-dimethoxyphenyl)thiophene
Uniqueness
3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The bromine atom allows for further functionalization through substitution or coupling reactions, while the methoxy groups contribute to its electronic properties .
Properties
Molecular Formula |
C20H19BrO4S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene |
InChI |
InChI=1S/C20H19BrO4S/c1-22-14-5-12(6-15(9-14)23-2)19-11-18(21)20(26-19)13-7-16(24-3)10-17(8-13)25-4/h5-11H,1-4H3 |
InChI Key |
RRNGSTBFZHFCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(S2)C3=CC(=CC(=C3)OC)OC)Br)OC |
Origin of Product |
United States |
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